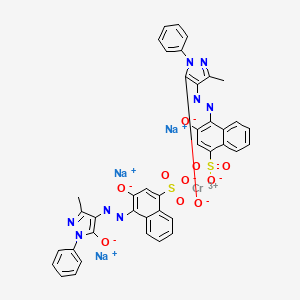
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is a fluorinated heterocyclic compound. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated heterocycles are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Vorbereitungsmethoden
The synthesis of Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate involves several steps. One common method includes the reaction of 2-fluoropyridine with hydrazine to form the pyrazole ring, followed by esterification to introduce the ethyl carboxylate group . Industrial production methods often utilize efficient fluorinating reagents and reliable fluorination technology to achieve high yields and purity .
Analyse Chemischer Reaktionen
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common reagents used in these reactions include molecular fluorine, xenon difluoride, and various electrophilic fluorinating agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Wirkmechanismus
The mechanism of action of Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s metabolic stability and affects its solubility and lipophilicity . These properties contribute to its biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate can be compared with other fluorinated heterocycles, such as:
- 2-fluoropyridine
- 4-fluoropyridine
- 5-fluoro-6-methyluracil
These compounds share similar fluorinated structures but differ in their specific substituents and reactivity. The unique combination of the pyrazole and pyridine rings in this compound distinguishes it from other fluorinated heterocycles .
Eigenschaften
CAS-Nummer |
1269290-90-5 |
|---|---|
Molekularformel |
C11H10FN3O2 |
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
ethyl 5-fluoro-1-pyridin-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
ZGSFXHUGBQFGAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)







